Barminomycin I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

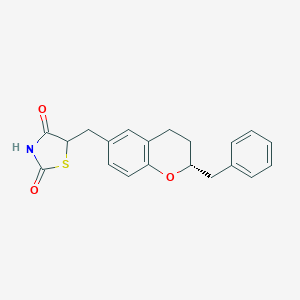

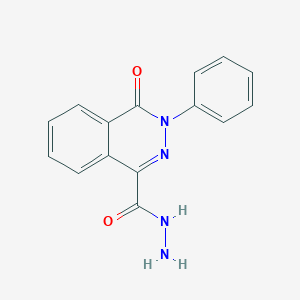

Barminomycin I is a natural product antibiotic that was first isolated from the fermentation broth of Streptomyces sp. in 1971. It belongs to the anthracycline family of antibiotics and possesses potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi and parasites. This compound has attracted interest from scientists due to its unique chemical structure, complex biosynthesis pathway, and potential therapeutic applications.

Applications De Recherche Scientifique

Unique Structural Properties

Barminomycin I, known for its potent antitumor properties, is distinguished by its unique eight-membered azomethine or carbinolamine structure. This structure contributes to its exceptional activity in cancer research. (Ikeda et al., 1990)

Anticancer Agent Characteristics

Barminomycin belongs to the anthracycline class of anticancer agents, displaying a thousand-fold more cytotoxicity than doxorubicin, a commonly used anthracycline. Its high selectivity for 5'-GC-3' sequences in DNA makes it a significant focus in cancer treatment research. The stability and activity of barminomycin-DNA adducts provide insights into designing new anthracycline derivatives with enhanced effectiveness. (Kimura et al., 2010)

Synthesis and Activity

A synthesized barminomycin analog showed stronger in vitro activity than its parent compound, daunomycin. This highlights the potential of barminomycin analogs in developing more effective chemotherapeutic agents. (Ikeda & Ajito, 1991)

DNA Interaction

Barminomycin forms GC-specific adducts and virtual interstrand crosslinks with DNA, indicating a high degree of selectivity and stability in its interaction with genetic material. This property is crucial for its potent antitumor activity and serves as a model for understanding DNA-drug interactions. (Perrin et al., 1999)

Real-time Detection of Adducts

Barminomycin's use in research includes the detection of drug-DNA adducts, facilitating the monitoring of drug responses in patients undergoing anthracycline treatment. (Spencer et al., 2003)

Pre-activated Analogue of Adriamycin

Barminomycin functions as a pre-activated analogue of Adriamycin, another anthracycline, forming DNA adducts without the need for activation by formaldehyde. This unique characteristic makes barminomycin a critical subject in cancer therapy research. (Moufarij et al., 2001)

Propriétés

| 108147-17-7 | |

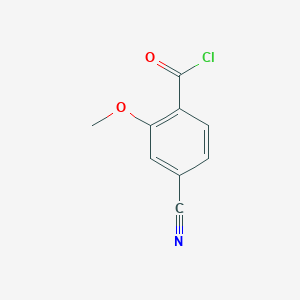

Formule moléculaire |

C33H37NO12 |

Poids moléculaire |

639.6 g/mol |

Nom IUPAC |

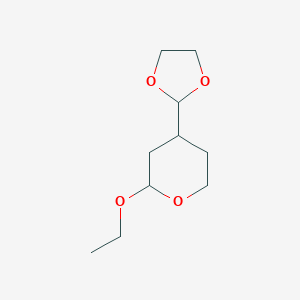

9-acetyl-4,6,9,11-tetrahydroxy-7-[[2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3 |

Clé InChI |

WFTIALXZVDZJDB-UHFFFAOYSA-N |

SMILES |

CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O |

SMILES canonique |

CC1C=NC2CC(OC(C2OC(O1)CC(C)O)C)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O |

Synonymes |

antibiotic SN-07 chromophore barminomycin I SN-07 chromophore |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

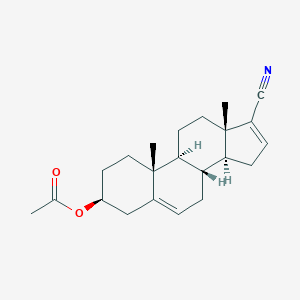

![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)